3-(4-Bromobenzyl)-6,8-dichloro-4(3H)-quinazolinone
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Overview
Description
3-(4-Bromobenzyl)-6,8-dichloro-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core substituted with bromobenzyl and dichloro groups. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)-6,8-dichloro-4(3H)-quinazolinone typically involves the reaction of 4-bromobenzyl chloride with 6,8-dichloro-4(3H)-quinazolinone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)-6,8-dichloro-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-6,8-dichloro-4(3H)-quinazolinone involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzylquinazolinone: Lacks the dichloro substitution.
6,8-Dichloroquinazolinone: Lacks the bromobenzyl substitution.
4(3H)-Quinazolinone: The parent compound without any substitutions.
Uniqueness
3-(4-Bromobenzyl)-6,8-dichloro-4(3H)-quinazolinone is unique due to the presence of both bromobenzyl and dichloro groups, which can enhance its biological activity and chemical reactivity compared to its unsubstituted or singly substituted counterparts .
Properties
CAS No. |
302913-26-4 |
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Molecular Formula |
C15H9BrCl2N2O |
Molecular Weight |
384.1 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]-6,8-dichloroquinazolin-4-one |
InChI |
InChI=1S/C15H9BrCl2N2O/c16-10-3-1-9(2-4-10)7-20-8-19-14-12(15(20)21)5-11(17)6-13(14)18/h1-6,8H,7H2 |
InChI Key |
HGYLPCGNGLZREN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)Br |
Origin of Product |
United States |
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